molecular formula C10H11NO5 B14800315 2,3-Dimethoxy-6-nitroacetophenone

2,3-Dimethoxy-6-nitroacetophenone

Cat. No.: B14800315
M. Wt: 225.20 g/mol
InChI Key: HBPUUGQPYGXKEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethoxy-6-nitroacetophenone is an organic compound with the molecular formula C10H11NO5 It is a derivative of acetophenone, characterized by the presence of two methoxy groups and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-6-nitroacetophenone typically involves the nitration of 2,3-dimethoxyacetophenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxy-6-nitroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

2-methoxy-1-(5-methoxy-2-nitrophenyl)ethanone

InChI

InChI=1S/C10H11NO5/c1-15-6-10(12)8-5-7(16-2)3-4-9(8)11(13)14/h3-5H,6H2,1-2H3

InChI Key

HBPUUGQPYGXKEJ-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1=C(C=CC(=C1)OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.